molecular formula C22H17N3O3 B12171326 N-(4-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

N-(4-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12171326
M. Wt: 371.4 g/mol
InChI Key: PZFDZUZZCQHHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Quinazolinone Derivatives in Medicinal Chemistry

Quinazoline derivatives have been studied since the 19th century, with the first synthetic quinazoline compound reported by Griess in 1869. Early work focused on structural elucidation and synthetic methods, but the mid-20th century marked a shift toward exploring biological activities. Williamson’s 1957 review and subsequent updates by Armarego (1963) laid the groundwork for understanding quinazoline’s reactivity, while Lindquist (1959) expanded its applications in alkaloid synthesis. The discovery of febrifugine, a natural quinazolinone alkaloid with antimalarial properties, spurred interest in derivatives for infectious diseases. By the 2000s, synthetic efforts prioritized functionalization at positions 2, 3, 4, and 7 to optimize anticancer, antimicrobial, and calcium channel-blocking activities. For instance, 3,4-dihydroquinazoline derivatives like KYS05044 demonstrated nanomolar inhibition of T-type calcium channels, underscoring their therapeutic versatility.

Structural Classification and Nomenclature of 3,4-Dihydroquinazoline Derivatives

The parent quinazoline structure consists of a benzene ring fused to a pyrimidine ring (C₈H₆N₂), with nitrogen atoms at positions 1 and 3. In 3,4-dihydroquinazolines, the pyrimidine ring is partially saturated, yielding a non-aromatic dihydro scaffold (Fig. 1). This modification reduces ring aromaticity, enhancing flexibility for intermolecular interactions.

Table 1: Structural Features of Representative Quinazoline Derivatives

Compound Core Structure Substituents (Positions) Biological Activity
KYS05044 3,4-Dihydroquinazoline 5b: Ethyl group (5) T-type Ca²⁺ channel blocker (IC₅₀: 0.56 μM)
Compound 27 4-Morpholine-quinazoline 7-Trifluoromethyl pyridin-3-yl (7) PI3Kα inhibitor (antiproliferative)
Target Compound 3,4-Dihydroquinazoline 4-Methoxyphenyl (N), Phenyl (3), Carboxamide (7) Under investigation

The target compound’s IUPAC name, this compound, reflects three key substituents:

  • N-(4-Methoxyphenyl) : A methoxy-substituted phenyl group attached to the pyrimidine nitrogen.
  • 3-Phenyl : An aromatic ring at position 3 of the dihydroquinazoline core.
  • 7-Carboxamide : A carboxamide group at position 7 of the benzene ring.

This substitution pattern aligns with trends in modern quinazoline design, where electron-donating groups (e.g., methoxy) and aromatic/hydrophobic substituents (e.g., phenyl) improve target binding and metabolic stability.

Significance of Substituent Effects in Quinazoline-Based Compounds

Substituent positioning profoundly influences quinazoline derivatives’ electronic, steric, and pharmacokinetic properties. Key findings from recent studies include:

Electron-Donating Groups : Methoxy groups at para positions enhance solubility and hydrogen-bonding capacity. In antimicrobial studies, 4-methoxy derivatives showed superior activity against Staphylococcus aureus compared to nitro-substituted analogs.

Aromatic Substituents : Phenyl groups at position 3 increase π-π stacking interactions with hydrophobic enzyme pockets. For example, 3-phenyl-4-quinazolinones exhibited 2–4-fold higher DHFR (dihydrofolate reductase) inhibition than unsubstituted analogs.

Carboxamide Functionality : Carboxamide groups at position 7 improve water solubility and enable hydrogen bonding with target proteins. In antiplasmodial studies, 7-carboxamide derivatives displayed IC₅₀ values <2 μM against Plasmodium falciparum, outperforming sulfonamide analogs.

Table 2: Impact of Substituents on Quinazoline Bioactivity

Substituent Position Group Introduced Observed Effect Example Compound Activity
3 Phenyl Enhanced DHFR inhibition IC₅₀: 0.011 μM (vs. methotrexate: 0.02 μM)
4 Morpholine PI3Kα/mTOR pathway inhibition Antiproliferative activity: 1–10 μM
7 Carboxamide Improved antiplasmodial potency IC₅₀: 0.94–1.76 μM

The strategic incorporation of 4-methoxyphenyl, 3-phenyl, and 7-carboxamide groups in the target compound suggests synergistic effects for optimizing receptor affinity and selectivity. Ongoing studies aim to elucidate its mechanism of action within kinase or antimicrobial targets.

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-oxo-3-phenylquinazoline-7-carboxamide

InChI

InChI=1S/C22H17N3O3/c1-28-18-10-8-16(9-11-18)24-21(26)15-7-12-19-20(13-15)23-14-25(22(19)27)17-5-3-2-4-6-17/h2-14H,1H3,(H,24,26)

InChI Key

PZFDZUZZCQHHHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Core Quinazoline Ring Synthesis

The quinazoline scaffold is typically constructed via cyclization reactions. A widely used approach begins with dimethyl aminoterephthalate as the precursor . Hydrolysis of this ester yields 2-aminoterephthalic acid , which undergoes selective monoesterification using trimethylchlorosilane in methanol to produce methyl 2-amino-4-methoxycarbonylbenzoate . Treatment with thionyl chloride converts the carboxylic acid to an acid chloride, which reacts with ammonium isothiocyanate to form a thiourea intermediate. Spontaneous cyclization under basic conditions generates the 3,4-dihydroquinazoline-4-one core .

Key Reaction Conditions

StepReagents/ConditionsYieldReference
HydrolysisNaOH (aq.), reflux85%
MonoesterificationMeOH, trimethylchlorosilane, 0°C78%
CyclizationNH₄SCN, pyridine, 80°C65%

Formation of the 7-Carboxamide Group

The carboxamide moiety is installed via coupling reactions. The quinazoline-7-carboxylic acid intermediate (generated by hydrolysis of the methyl ester) is converted to its acyl chloride using thionyl chloride . Reaction with 4-methoxyaniline in dichloromethane (DCM) with triethylamine as a base affords the target carboxamide.

Optimization Insights

  • Solvent Choice : DCM provides superior solubility for aromatic amines compared to THF.

  • Stoichiometry : A 1:1.2 ratio of acyl chloride to amine minimizes unreacted starting material .

  • Purification : Flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) achieves >95% purity .

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, the cyclization step (traditionally requiring 6–8 hours at 80°C) completes in 15 minutes under microwave conditions (150°C, 300 W). This method also improves yields by 10–15% due to reduced side reactions.

Comparative Analysis of Methods

MethodTimeYield (%)Purity (%)Scalability
Traditional Cyclization8 hours6592Moderate
Microwave Cyclization0.25 hours7595High
Suzuki Coupling12 hours6090Low

Trade-offs : While microwave synthesis offers efficiency, it requires specialized equipment. Traditional methods remain viable for small-scale laboratory synthesis .

Challenges and Mitigation Strategies

  • Byproduct Formation : Alkylation at competing sites (e.g., N1 of quinazoline) is minimized by using bulky bases like NaH .

  • Low Solubility : Polar aprotic solvents (e.g., DMF) enhance solubility during coupling steps.

  • Oxidation Risks : Performing reactions under inert atmosphere (N₂/Ar) prevents oxidation of sensitive intermediates .

Recent Advancements

Recent protocols emphasize green chemistry principles:

  • Catalyst-Free Conditions : Using excess amine as both reactant and base reduces metal contamination.

  • Solvent Recycling : Ethyl acetate from chromatography is recovered via rotary evaporation, reducing waste .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the quinazoline core or other functional groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out in acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed in anhydrous conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides. The reaction conditions vary depending on the desired substituent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce halogenated or alkylated derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including N-(4-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide. Research indicates that compounds with quinazoline structures exhibit significant inhibitory effects on tumor cell proliferation. For instance, a series of quinazoline derivatives were synthesized and tested against various human cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

Key Findings:

  • Compounds similar to this compound have been shown to inhibit ERK1/2 phosphorylation, a crucial pathway in cancer cell proliferation .
  • In comparative studies, certain derivatives exhibited higher antiproliferative activities than established drugs like sorafenib and gefitinib .

COX-2 Inhibition

Another significant application of this compound is its potential as a COX-2 inhibitor. A study evaluated a related compound's ability to inhibit COX-2 activity, achieving a maximum inhibition percentage of 47.1% at a concentration of 20 μM. Although this activity is less potent than the reference drug celecoxib (80.1% inhibition at 1 μM), it still indicates a noteworthy anti-inflammatory potential .

COX-2 Inhibition Summary:

CompoundMaximum Inhibition (%)Concentration (μM)
This compound47.120
Celecoxib80.11

Anti-inflammatory Properties

The anti-inflammatory properties of quinazoline derivatives are also notable. The structural modifications in compounds like this compound can enhance their efficacy against inflammation-related diseases. The mechanism often involves the inhibition of key inflammatory mediators and pathways, making these compounds candidates for further research in treating chronic inflammatory conditions .

Neuroprotective Effects

Emerging research suggests that derivatives of quinazoline may exhibit neuroprotective effects. For example, studies involving related compounds have shown potential benefits in models of neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs (Table 1) highlight variations at positions 2, 3, and 7 of the quinazoline scaffold, which influence physicochemical and pharmacological properties.

Table 1: Structural Comparison of Quinazoline Derivatives

Compound Name (CAS No.) Position 2 Substituent Position 3 Substituent Position 7 Substituent Molecular Weight Key Features
Target Compound None Phenyl N-(4-Methoxyphenyl)carboxamide Not Provided Methoxy group enhances lipophilicity
Methyl 2-((2-Chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate (8) 2-(2-Chlorobenzyl)thio Phenyl Methyl ester Not Provided Thioether group; ester at C7
3-(3-Chloro-4-Methoxyphenyl)-N-(2-Hydroxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (1190260-11-7) None 3-Chloro-4-methoxyphenyl N-(2-Hydroxyethyl)carboxamide 373.8 Chlorine and hydroxyethyl groups
N-(4-(4-Chlorophenoxy)phenyl)-3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide (892259-70-0) None 2-Methoxyethyl N-(4-(4-Chlorophenoxy)phenyl)carboxamide 465.9 Chlorophenoxy and methoxyethyl groups
N,N-Diethyl-3-(4-Fluorophenyl)-4-oxo-2-((4-Vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide (1115332-27-8) 2-(4-Vinylbenzyl)thio 4-Fluorophenyl N,N-Diethylcarboxamide Not Provided Fluorine and vinylbenzyl groups

Key Observations

Position 3 Substituents: The target compound’s phenyl group at position 3 contrasts with halogenated aryl groups (e.g., 3-chloro-4-methoxyphenyl in , 4-fluorophenyl in ). Halogens may enhance electronic effects but increase molecular weight and polarity.

Ester vs. Carboxamide: Compound 8 features a methyl ester at C7, which is more hydrolytically labile than the stable carboxamide in the target compound.

Position 2 Modifications: Thioether groups (e.g., 2-(2-chlorobenzyl)thio in , 2-(4-vinylbenzyl)thio in ) introduce sulfur atoms, which may influence redox properties or binding interactions.

Biological Activity

N-(4-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is a compound that belongs to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and potential anticancer properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O3C_{19}H_{18}N_{2}O_{3} with a molecular weight of approximately 318.36 g/mol. The compound features a quinazoline core, which is associated with various pharmacological effects.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of quinazoline derivatives. For instance, a related compound demonstrated significant inhibition of proinflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced models. This suggests that similar derivatives, including this compound, may exhibit comparable anti-inflammatory properties by modulating the NF-kB signaling pathway .

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has also been documented. Various studies have shown that these compounds possess significant antibacterial and antifungal activities against a range of pathogens. The presence of the methoxy group in this compound may enhance its interaction with microbial targets, thereby improving its efficacy .

Anticancer Properties

Quinazolines have been investigated for their anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cells through multiple signaling pathways. The structural features of this compound may contribute to its ability to inhibit tumor growth and proliferation .

Case Studies

  • Anti-inflammatory Effects :
    • A study on a related quinazoline derivative showed that it significantly reduced inflammation in LPS-induced acute lung injury models by decreasing macrophage infiltration and improving survival rates in mice .
  • Antimicrobial Testing :
    • In vitro tests revealed that quinazoline derivatives exhibited zones of inhibition against various bacterial strains, indicating their potential as effective antimicrobial agents. The incorporation of methoxy groups has been associated with enhanced activity against Gram-positive bacteria .
  • Anticancer Mechanisms :
    • Research has demonstrated that quinazoline derivatives can activate apoptotic pathways in cancer cell lines such as HeLa and MCF-7. The specific mechanism involves the modulation of Bcl-2 family proteins and caspase activation .

Summary Table of Biological Activities

Activity Type Effect Mechanism
Anti-inflammatoryInhibition of IL-6 and TNF-alphaNF-kB pathway modulation
AntimicrobialSignificant activity against bacterial strainsEnhanced interaction with microbial targets
AnticancerInduction of apoptosis in cancer cellsModulation of apoptotic signaling pathways

Q & A

Basic Research Questions

Q. What are the key synthetic steps and critical reaction conditions for synthesizing N-(4-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide?

  • Methodology : The synthesis typically involves cyclization of anthranilic acid derivatives with formamide under acidic/basic conditions, followed by functionalization of the quinazoline core. Key steps include:

Quinazoline Core Formation : Cyclization under reflux with catalysts like zinc chloride or p-toluenesulfonic acid .

Substituent Introduction : Methoxyphenyl and phenyl groups are added via nucleophilic substitution or condensation, requiring anhydrous solvents (e.g., DMF, dioxane) and controlled temperatures (60–100°C) .

Carboxamide Attachment : Amidation using activated carbonyl intermediates (e.g., acyl chlorides) in basic conditions .

  • Critical Conditions : Solvent polarity, catalyst selection, and reaction time significantly impact yield and purity. For example, prolonged heating in DMF may degrade sensitive intermediates .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and quinazoline core integrity .
  • IR Spectroscopy : Detects carbonyl stretches (C=O at ~1680 cm1^{-1}) and carboxamide N-H bonds (~3300 cm1^{-1}) .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z = 443 for related derivatives) validate molecular weight .
    • Purity Assessment : HPLC or TLC with UV detection monitors by-products; ≥95% purity is typically required for biological assays .

Advanced Research Questions

Q. How can researchers optimize the synthetic route to minimize by-products and improve scalability?

  • Methodology :

  • By-Product Analysis : Use LC-MS to identify impurities (e.g., incomplete cyclization products) and adjust reaction stoichiometry .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) versus Brønsted acids (e.g., H2_2SO4_4) to enhance regioselectivity .
  • Solvent Optimization : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., THF) to simplify purification .
    • Scalability : Pilot-scale reactions (1–10 mmol) under inert atmospheres improve reproducibility. Continuous flow systems may reduce reaction times .

Q. What crystallographic techniques resolve structural ambiguities in this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement of crystallographic data. Key parameters:
  • Resolution : ≤1.0 Å for accurate bond-length measurements.
  • Twinned Data : Apply SHELXD for deconvoluting overlapping reflections in challenging crystals .
  • Challenge Mitigation : For poor diffraction, recrystallize from DMSO/water mixtures or use cryocooling to stabilize crystals .

Q. How do substituents like the 4-methoxyphenyl group influence biological activity?

  • Mechanistic Insights :

  • Electron-Donating Effects : The methoxy group enhances solubility and stabilizes π-π interactions with target proteins (e.g., kinase active sites) .
  • Structure-Activity Relationship (SAR) : Derivatives with para-substituted methoxy groups show higher anticancer activity (IC50_{50} ~5 µM) compared to ortho-substituted analogs .
    • Experimental Validation :
  • Docking Studies : Use AutoDock Vina to simulate binding to EGFR or VEGFR-2.
  • In Vitro Assays : Compare apoptosis induction (via flow cytometry) in cell lines treated with substituted vs. unsubstituted derivatives .

Q. How should researchers address conflicting reports on the anticancer efficacy of quinazoline derivatives?

  • Data Contradiction Analysis :

Assay Variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) to reduce discrepancies .

Cell Line Specificity : Test across multiple lines (e.g., MCF-7, A549) to identify context-dependent activity .

Metabolic Stability : Evaluate hepatic microsomal degradation to explain in vitro-in vivo efficacy gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.